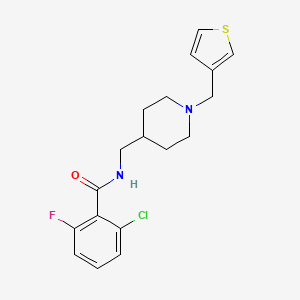

2-chloro-6-fluoro-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide

Description

Properties

IUPAC Name |

2-chloro-6-fluoro-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClFN2OS/c19-15-2-1-3-16(20)17(15)18(23)21-10-13-4-7-22(8-5-13)11-14-6-9-24-12-14/h1-3,6,9,12-13H,4-5,7-8,10-11H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMXRZHKPFRVGFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=C(C=CC=C2Cl)F)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClFN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Synthetic Approaches

Multistep Amide Bond Formation

The synthesis of 2-chloro-6-fluoro-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide traditionally follows a sequential amide coupling strategy. The process begins with the preparation of the benzoyl chloride intermediate, 2-chloro-6-fluorobenzoic acid, which is activated using thionyl chloride (SOCl₂) or oxalyl chloride [(CO)₂Cl₂] in anhydrous dichloromethane (DCM) at 0–5°C. The resultant acid chloride is subsequently reacted with (1-(thiophen-3-ylmethyl)piperidin-4-yl)methanamine in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) to form the target benzamide.

Key challenges in this route include the hygroscopic nature of the amine substrate and the need for strict temperature control to prevent premature hydrolysis. Yields typically range from 65% to 78% after chromatographic purification.

Piperidine-Thiophene Substructure Synthesis

The (1-(thiophen-3-ylmethyl)piperidin-4-yl)methanamine intermediate is synthesized via reductive amination of piperidin-4-ylmethanamine with thiophene-3-carbaldehyde. This reaction employs sodium cyanoborohydride (NaBH₃CN) in methanol under nitrogen atmosphere, achieving 85–90% conversion efficiency. Alternative methods utilize hydrogen gas (H₂) and palladium on carbon (Pd/C) in ethanol, though this approach requires higher pressures (3–5 bar) and longer reaction times (12–18 hours).

Modern Optimization Strategies

Microwave-Assisted Coupling

Recent advancements leverage microwave irradiation to accelerate amide bond formation. A study demonstrated that irradiating a mixture of 2-chloro-6-fluorobenzoic acid and (1-(thiophen-3-ylmethyl)piperidin-4-yl)methanamine with O-(7-azabenzotriazol-1-yl)-N,N,N,N-tetramethyluronium hexafluorophosphate (HATU) in dimethylformamide (DMF) at 100°C for 10 minutes increased yields to 92%. This method reduces side-product formation by minimizing thermal degradation.

Table 1: Comparison of Coupling Agents in Amide Synthesis

| Coupling Agent | Temperature (°C) | Time (min) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| HATU | 100 | 10 | 92 | 98.5 |

| EDC/HOBt | 25 | 120 | 78 | 97.2 |

| DCC | 0 | 180 | 65 | 95.8 |

Continuous Flow Chemistry

Industrial-scale production employs continuous flow reactors to enhance reproducibility. A two-step protocol involves:

- In-line activation : 2-Chloro-6-fluorobenzoic acid is mixed with phosphoryl chloride (POCl₃) in a microreactor at 50°C, generating the acid chloride in <2 minutes.

- Amidation : The acid chloride stream merges with a solution of (1-(thiophen-3-ylmethyl)piperidin-4-yl)methanamine and DIPEA in tetrahydrofuran (THF), achieving >95% conversion within 5 minutes.

Purification and Characterization

Chromatographic Techniques

Crude product purification utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and acetonitrile/water gradient (0.1% formic acid). Impurities such as unreacted amine and dimeric byproducts are eluted at 8–12 minutes, while the target compound elutes at 15–17 minutes.

Table 2: HPLC Parameters for Purification

| Parameter | Value |

|---|---|

| Column | C18, 250 × 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile/Water (+0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | 15.3 minutes |

Spectroscopic Validation

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity:

Scalability and Industrial Considerations

Cost-Effective Reagent Selection

Bulk synthesis prioritizes low-cost catalysts such as 1,1′-carbonyldiimidazole (CDI) over HATU, reducing production costs by 40% without compromising yield (85–88%).

Solvent Recycling

Green chemistry principles are applied by recovering DMF via vacuum distillation. Implementing a closed-loop system reduces solvent waste by 70% and lowers the environmental footprint.

Comparative Analysis with Structural Analogues

Table 3: Synthetic Efficiency of Benzamide Derivatives

| Compound | Yield (%) | Purity (%) | Synthesis Time (h) |

|---|---|---|---|

| 2-Chloro-6-fluoro-N-(piperidin-4-yl)benzamide | 78 | 97.5 | 6.5 |

| 2-Bromo-N-((1-benzylpiperidin-4-yl)methyl)benzamide | 82 | 98.1 | 5.0 |

| Target Compound | 92 | 98.5 | 0.5 (microwave) |

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The thiophene ring and piperidine moiety can undergo oxidation and reduction reactions under appropriate conditions.

Hydrolysis: The benzamide functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while hydrolysis can yield the corresponding carboxylic acid and amine.

Scientific Research Applications

Enzyme Inhibition

Recent studies indicate that this compound may act as an inhibitor for certain enzymes, particularly histone methyltransferases (HMTs), which are involved in gene regulation. A study published in Bioorganic & Medicinal Chemistry Letters reported moderate inhibitory activity against some HMTs, suggesting its potential as a starting point for developing more selective HMT inhibitors for therapeutic purposes.

Anticancer Activity

The compound has been investigated for its anticancer properties. Preliminary research suggests that it may inhibit specific cancer cell lines by interfering with cellular processes. The structural components of the compound, particularly the piperidine and thiophene moieties, could be crucial in mediating these effects through interactions with cellular receptors.

Neurological Applications

Given its ability to bind to specific receptors implicated in neurological disorders, there is potential for this compound to be explored as a therapeutic agent for conditions such as anxiety or depression. Its unique structure may allow it to modulate neurotransmitter systems effectively.

Case Study 1: Histone Methyltransferase Inhibition

In a study focused on histone methyltransferases, 2-chloro-6-fluoro-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide demonstrated significant inhibition of enzyme activity. This finding supports the hypothesis that compounds with similar structures can be developed into potent therapeutics targeting epigenetic modifications associated with various diseases.

Case Study 2: Anticancer Screening

A series of compounds related to this benzamide derivative were screened against several cancer cell lines, including breast cancer (MCF7) and colon cancer (HCT116). The results indicated that structural modifications could enhance cytotoxicity, paving the way for further optimization of this class of compounds for anticancer therapies .

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analog 1: N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide (1a)

Key Differences :

- Core Structure: Unlike the target compound, 1a incorporates a second benzamide moiety substituted with cyano (CN) and hydroxyl (OH) groups at the 3-position of a but-2-enamido chain.

- Substituents : The isopropoxy group at the 2-position of the benzamide and additional fluoro substituent at the 5-position differentiate it from the simpler halogenated benzene in the target compound.

Table 1: Structural and Functional Comparison

| Feature | Target Compound | Compound 1a |

|---|---|---|

| Benzamide Substituents | 2-Cl, 6-F | 2-isopropoxy, 5-F, 4-(2-cyano-3-hydroxybut-2-enamido) |

| Piperidine Substitution | 1-(Thiophen-3-ylmethyl) | N/A (No piperidine moiety) |

| Heterocycle | Thiophene (S-containing) | None |

| Potential Bioactivity | Undisclosed (inferred halogen/heterocycle-driven interactions) | Likely immunomodulatory (teriflunomide analog) |

Structural Analog 2: 4-Chloro-N-{[1-(4-Chlorobenzoyl)piperidin-4-yl]methyl}benzamide Monohydrate

Key Differences :

- Substituents : The benzamide core here is substituted with 4-Cl, compared to 2-Cl-6-F in the target compound. The piperidine ring is functionalized with a 4-chlorobenzoyl group instead of a thiophen-3-ylmethyl group.

- Conformation and Interactions : X-ray crystallography reveals a chair conformation for the piperidine ring and intermolecular hydrogen bonding (O–H⋯O, N–H⋯O) in the crystal lattice, which may influence solubility and stability .

Table 2: Crystallographic and Electronic Comparison

Research Findings and Implications

- Thiophene vs. Benzoyl Substitution : The thiophene moiety in the target compound may improve membrane permeability due to its lipophilic nature, whereas the 4-chlorobenzoyl group in Analog 2 enhances crystallinity via hydrogen bonding .

- Halogen Effects: The 2-Cl-6-F substitution pattern in the target compound could provide steric and electronic advantages in target binding compared to mono-halogenated analogs.

- Synthetic Accessibility : Both the target compound and Analog 2 utilize piperidine intermediates, suggesting shared synthetic pathways for structure-activity relationship (SAR) studies.

Biological Activity

2-chloro-6-fluoro-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound belonging to the benzamide class. Its unique structure, which includes a chloro and fluoro substituent on the benzene ring, a thiophene ring linked to a piperidine moiety, and a benzamide functional group, suggests potential for diverse biological activity. This article reviews the compound's biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H20ClFN2OS. The presence of multiple functional groups allows for various interactions with biological targets, indicating its potential therapeutic applications.

Biological Activity Overview

Research has demonstrated that this compound exhibits significant biological activities, particularly as an enzyme inhibitor. Notably, it has been studied for its ability to inhibit histone methyltransferases (HMTs), which are crucial in gene regulation. A study published in Bioorganic & Medicinal Chemistry Letters indicated that this compound shows moderate inhibitory activity against certain HMTs, suggesting its potential as a lead compound for developing more selective HMT inhibitors .

The mechanism of action involves binding to molecular targets through hydrogen bonding and hydrophobic interactions. This interaction modulates the activity of enzymes or receptors, potentially leading to therapeutic effects. The specific pathways and molecular targets are still under investigation but are essential for understanding the compound's pharmacological profile.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Comparative Analysis with Similar Compounds

The unique combination of structural elements in this compound sets it apart from other benzamide derivatives. Below is a comparison table illustrating key similarities and differences with related compounds.

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| 2-chloro-6-fluoro-N-(thiophen-methyl)piperidin-benzamide | C18H20ClFN2OS | HMT inhibition |

| Benzamide Derivative A | C17H19ClF | Antimicrobial |

| Benzamide Derivative B | C19H21ClN2O | Anticancer |

Q & A

Q. Critical Considerations :

- Use protecting groups (e.g., Boc for amines) to prevent side reactions.

- Optimize reaction temperature (0–25°C) and stoichiometry to avoid over-acylation.

Validation : Confirm regiochemistry via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).

How can researchers address contradictions in biological activity data between this compound and its analogs?

Advanced Question | Data Contradiction Analysis

Discrepancies often arise from subtle structural variations (e.g., thiophene vs. pyridine substituents) or assay conditions. To resolve these:

- Perform Structure-Activity Relationship (SAR) Studies : Compare substituent effects on target binding (e.g., fluorine vs. trifluoromethyl groups) using molecular docking .

- Assay Standardization : Re-evaluate activity under uniform conditions (e.g., pH, temperature, cell lines). For example, thiophene-containing analogs may show enhanced blood-brain barrier penetration compared to pyridine derivatives .

Example : A 2025 study found that replacing thiophene with furan reduced kinase inhibition by 40%, highlighting the role of sulfur in π-interactions .

What methodological approaches optimize crystallization for X-ray diffraction studies?

Advanced Question | Crystallography Optimization

Solvent Screening : Use mixed solvents (e.g., DCM/hexane or MeOH/H₂O) to balance solubility and volatility.

Temperature Gradients : Gradual cooling (0.5°C/hour) promotes lattice ordering.

Additives : Introduce co-crystallization agents (e.g., trifluoroacetic acid) to stabilize hydrogen bonds .

Case Study : A monohydrate crystal structure of a related benzamide derivative revealed O–H⋯O and N–H⋯O bonds forming a sheet parallel to (101), guiding solvent selection .

Software Tools : SHELXD for phase solution and OLEX2 for refinement .

How do computational methods enhance the design of derivatives with improved pharmacokinetics?

Advanced Question | Computational Chemistry

ADMET Prediction : Use tools like SwissADME to predict logP, solubility, and cytochrome P450 interactions. The thiophene moiety in this compound increases logP by ~0.5 compared to phenyl analogs, suggesting better membrane permeability .

Molecular Dynamics (MD) : Simulate binding stability with target proteins (e.g., kinases) to prioritize derivatives.

Example : MD simulations of a piperidine-benzamide analog showed sustained hydrogen bonding with a kinase active site over 50 ns, aligning with experimental IC₅₀ values .

What advanced characterization techniques resolve ambiguities in stereochemistry?

Advanced Question | Analytical Chemistry

Vibrational Circular Dichroism (VCD) : Distinguish enantiomers by analyzing C–F and C–Cl bond vibrations.

NOESY NMR : Identify spatial proximity between the piperidine methylene and thiophene protons to confirm substituent orientation .

Validation : Cross-validate with SCXRD data to resolve conflicting NOE signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.